molecular formula C22H18ClN3O2S B4620722 6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B4620722
M. Wt: 423.9 g/mol
InChI Key: VFAAFPXEPANIAL-GMFWLFBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C22H18ClN3O2S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0808257 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds with significant biological activities. For example, compounds related to the provided chemical structure have been synthesized and evaluated for their antibacterial and antifungal activities. A study detailed the synthesis of novel benzothiazole pyrimidine derivatives, demonstrating excellent in vitro antibacterial and antifungal activities against various pathogens, surpassing standard drugs in some cases (Maddila et al., 2016).

Anti-Inflammatory and Analgesic Properties

Another area of application is the development of compounds with anti-inflammatory and analgesic properties. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and found to exert moderate anti-inflammatory activity, compared with indomethacin, a well-known anti-inflammatory drug (Tozkoparan et al., 1999).

Anticancer Activities

Further research into related compounds has unveiled their potential in anticancer therapy. Novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, for instance, were synthesized and evaluated for their antibacterial and antifungal activities, hinting at the broad spectrum of biological activities these compounds may possess, which could include anticancer properties (Srinivas et al., 2008).

Properties

IUPAC Name

(6E)-6-[[3-chloro-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-13-4-3-5-16(8-13)11-28-19-7-6-15(10-18(19)23)9-17-20(24)26-14(2)12-29-22(26)25-21(17)27/h3-10,12,24H,11H2,1-2H3/b17-9+,24-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAAFPXEPANIAL-GMFWLFBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.